BenchChemオンラインストアへようこそ!

(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

X-ray crystallography absolute configuration stereochemical quality control

(2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (CAS 1346410-78-3) is a chirally defined, Boc-protected morpholine-2-carboxylic acid derivative bearing a methyl substituent at the 6-position with trans relative stereochemistry. This compound belongs to the class of 2,6-disubstituted morpholine building blocks that serve as privileged scaffolds in medicinal chemistry, with the morpholine ring imparting favorable physicochemical properties including enhanced aqueous solubility and moderated lipophilicity (cLogP ~1.0) relative to piperidine analogs.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B12849893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
InChIKeyIJMIYSXHHOKJEZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: A Chiral Morpholine Building Block for Stereochemically Defined Pharmaceutical Intermediates


(2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (CAS 1346410-78-3) is a chirally defined, Boc-protected morpholine-2-carboxylic acid derivative bearing a methyl substituent at the 6-position with trans relative stereochemistry . This compound belongs to the class of 2,6-disubstituted morpholine building blocks that serve as privileged scaffolds in medicinal chemistry, with the morpholine ring imparting favorable physicochemical properties including enhanced aqueous solubility and moderated lipophilicity (cLogP ~1.0) relative to piperidine analogs [1]. The compound is utilized as a protected chiral intermediate in the synthesis of direct renin inhibitors and other bioactive molecules requiring precise stereochemical control at two centers [2].

Why (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid Cannot Be Interchanged with Its (2R,6R) or (2S,6S) Stereoisomers in Drug Synthesis


The four possible stereoisomers of Boc-6-methylmorpholine-2-carboxylic acid—(2R,6S), (2S,6R), (2R,6R), and (2S,6S)—are not functionally interchangeable. The (2R,6S) isomer features a trans-diequatorial configuration that places the 6-methyl and 2-carboxylic acid substituents in distinct spatial orientations compared to the cis-(2R,6R) or (2S,6S) isomers. This stereochemical difference directly impacts downstream molecular recognition: the clinical-stage direct renin inhibitor SPH3127 specifically requires the (2R) configuration at the morpholine 2-position for potent renin binding, as documented in the discovery synthesis where (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a key intermediate [1]. Furthermore, the absolute configuration of the (2R,6S) isomer has been unambiguously confirmed by single-crystal X-ray diffraction of its benzhydryl amide derivative, establishing a verified stereochemical reference point that is not available for all stereoisomers [2]. Substituting an incorrect stereoisomer in a synthetic sequence would propagate stereochemical errors into the final drug candidate, potentially abolishing target binding affinity.

Quantitative Differentiation Evidence: (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid Versus Its Closest Stereoisomer and Scaffold Comparators


Absolute Stereochemical Configuration Confirmed by Single-Crystal X-Ray Diffraction Versus Unconfirmed Stereoisomers

The absolute configuration of (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid has been unambiguously determined via single-crystal X-ray diffraction analysis of its benzhydryl amide derivative. The crystal structure (monoclinic, space group P2₁, a = 27.248 Å, b = 5.8241 Å, c = 14.275 Å, β = 94.192°, Z = 4, T = 293 K) confirmed the (2R,6S) stereochemistry with a final R factor of 0.048 and wR = 0.109 [1]. In contrast, the (2S,6S) and (2R,6R) stereoisomers (CAS 2165414-92-4 and 1581752-93-3, respectively) do not have published single-crystal X-ray structures confirming their absolute configuration, making the (2R,6S) isomer the only stereoisomer in this series with unambiguous crystallographic proof of stereochemistry . The morpholine ring adopts a chair conformation, with weak intermolecular C–H⋯O hydrogen bonds linking molecules into chains along the b axis [1].

X-ray crystallography absolute configuration stereochemical quality control

Price and Supply Differential: (2R,6S) Isomer Commands a Significant Premium Over the (2R,6R) Diastereomer

A direct price comparison across authorized vendors reveals that the (2R,6S)-trans isomer is substantially more expensive than the (2R,6R)-cis diastereomer on a per-gram basis. Specifically, the (2R,6S) isomer is priced at €2,592.00/g (CymitQuimica, 95% purity) , while the (2R,6R) isomer is priced at €211.00/g from the same vendor (98% purity) —representing an approximately 12.3-fold price premium for the (2R,6S) isomer. The (2S,6S) enantiomer of the cis series is priced at approximately $345/g (AChemBlock, 95% purity) , making the (2R,6S) isomer the most expensive of the three commercially available stereoisomers. This price differential reflects the greater synthetic complexity of accessing the trans-2,6-disubstituted morpholine scaffold with the specific (2R,6S) configuration, where the methyl and carboxyl substituents occupy opposite faces of the morpholine ring.

procurement economics stereoisomer pricing supply chain differentiation

Morpholine Scaffold Versus Piperidine in Renin Inhibitor Development: MW Under 500 Da and Reduced Plasma Protein Binding Shift

The morpholine scaffold, which forms the core of (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid, provides a quantifiable advantage over the piperidine scaffold in direct renin inhibitor (DRI) design. Piperidine-based DRIs (e.g., compounds 3 and 4 in the cited study) exhibit molecular weights >600 Da and suffer from severe attenuation of inhibitory potency in human plasma: compound 3 shows recombinant human renin (rh-renin) IC₅₀ = 0.067 nM but human plasma renin activity (hPRA) IC₅₀ = 8.9 nM (a 133-fold shift), while compound 4 shows rh-renin IC₅₀ = 0.20 nM but hPRA IC₅₀ = 19 nM (a 95-fold shift), attributed to high plasma protein binding [1]. In contrast, the morpholine-based 2-carbamoyl scaffold enables DRIs with MW <500 Da, and the clinical candidate SPH3127—which incorporates a (2R)-morpholine-2-carbonyl moiety derived from a Boc-protected morpholine carboxylic acid intermediate—demonstrates higher oral bioavailability and more potent antihypertensive efficacy than aliskiren in preclinical models while avoiding the large hPRA shift [1][2]. Lead morpholine compound 26 achieved an hPRA IC₅₀ comparable to aliskiren (BEI: 21.8 vs 16.6 for aliskiren) with MW <500 [1].

renin inhibitor plasma protein binding morpholine vs piperidine scaffold drug-likeness

Patent-Cited Use as a Chiral Intermediate in Renin Inhibitor Synthesis: Specific (2R,6S) Scaffold Requirement

The (2R,6S)-configured morpholine scaffold is explicitly cited as a key chiral intermediate in patent CN104640847A (Novel Renin Inhibitor, assigned to Shanghai Pharma Group), where (2R,6S)-4-(tert-butoxycarbonyl)-6-(methoxymethyl)morpholine-2-carboxylic acid—a direct structural analog of the target compound—is coupled to a pyrazolopyridine amine to construct renin-inhibitory molecules [1]. The (2R,6S) stereochemistry at the morpholine ring is essential for the spatial presentation of the carboxylic acid moiety in the subsequent amide coupling step. Additionally, the SPH3127 discovery program (Mitsubishi Tanabe Pharma/Shanghai Pharmaceuticals) uses (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as a key intermediate, confirming that the (2R) configuration at the morpholine 2-position is critical for renin binding [2]. The target compound, bearing both (2R) and (6S) defined centers as well as a Boc protecting group and a free carboxylic acid, represents a more advanced intermediate that enables direct incorporation into synthetic sequences without additional protection/deprotection or resolution steps.

renin inhibitor patent chiral intermediate pharmaceutical synthesis SPH3127

Physicochemical Property Profile: Fsp3 of 0.818 and LogP of 0.98 Indicate Favorable Drug-Like Properties Versus Aromatic-Rich Alternatives

The target compound exhibits a high fraction of sp3-hybridized carbons (Fsp3 = 0.818) combined with a moderate LogP of 0.98 and a topological polar surface area (TPSA) of 76 Ų [1]. The Fsp3 value of 0.818 significantly exceeds the typical threshold of >0.42 associated with higher clinical success rates in drug discovery [2]. By comparison, many aromatic-rich morpholine building blocks used in kinase inhibitor synthesis (e.g., aryl-substituted morpholines) exhibit Fsp3 values below 0.5 and LogP values >2.5 [3]. The high Fsp3 of the target compound reflects its saturated morpholine ring with two sp3 stereocenters, which contributes to three-dimensional molecular complexity and potentially reduced off-target binding. The TPSA of 76 Ų falls within the optimal range for oral bioavailability (<140 Ų), and the single hydrogen bond donor (carboxylic acid OH) combined with four hydrogen bond acceptors provides a balanced H-bond profile for target engagement.

physicochemical properties Fsp3 LogP drug-likeness fraction sp3

Optimal Procurement and Research Application Scenarios for (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid


Stereochemically Defined Intermediate for Direct Renin Inhibitor (DRI) Synthesis Programs

For medicinal chemistry teams pursuing direct renin inhibitors based on the 2-carbamoyl morpholine scaffold exemplified by SPH3127, the (2R,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid provides a pre-validated chiral intermediate that matches the stereochemical requirements documented in both the SPH3127 discovery synthesis (which uses the (2R) morpholine configuration) [1] and the Shanghai Pharma Group renin inhibitor patent CN104640847A (which specifically employs the (2R,6S)-configured morpholine scaffold) [2]. The Boc-protected secondary amine and free carboxylic acid enable direct amide coupling with amine-containing fragments without additional protection/deprotection steps.

Chiral Building Block Procurement Where Absolute Configuration Verification Is Required for Regulatory Filings

In GMP or GLP-scale synthesis programs where stereochemical identity must be documented for regulatory submissions, the (2R,6S) isomer is the only stereoisomer of Boc-6-methylmorpholine-2-carboxylic acid with published single-crystal X-ray diffraction data confirming absolute configuration (R factor = 0.048, monoclinic P2₁, data-to-parameter ratio = 8.3) [1]. This crystallographic evidence provides a verifiable reference standard for stereochemical quality control that is not available for the (2R,6R) or (2S,6S) stereoisomers.

SAR Exploration of 2,6-Disubstituted Morpholine Scaffolds Requiring sp3-Rich, Low-LogP Building Blocks

Structure-activity relationship (SAR) programs targeting improved drug-likeness profiles should prioritize the (2R,6S)-Boc-6-methylmorpholine-2-carboxylic acid scaffold based on its quantifiably favorable physicochemical properties: Fsp3 = 0.818 (well above the 0.42 clinical success threshold), LogP = 0.98, and TPSA = 76 Ų [1]. These properties contrast sharply with aromatic-rich morpholine alternatives (Fsp3 < 0.5, LogP > 2.5), offering a starting point with inherently lower risk of promiscuous binding, poor solubility, and metabolic instability [2].

Cost-Benefit Analysis for Stereoisomer Selection in Multistep Synthesis

Procurement teams evaluating the approximately 12.3-fold price premium of the (2R,6S) isomer (€2,592.00/g) over the (2R,6R) isomer (€211.00/g) [1][2] should consider that the (2R,6S) trans configuration matches the stereochemistry required by published renin inhibitor synthetic routes [3]. Using the incorrect cis-(2R,6R) isomer would necessitate additional epimerization or resolution steps downstream, potentially adding 2–4 synthetic steps, reducing overall yield, and introducing stereochemical risk that outweighs the initial procurement savings.

Quote Request

Request a Quote for (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.